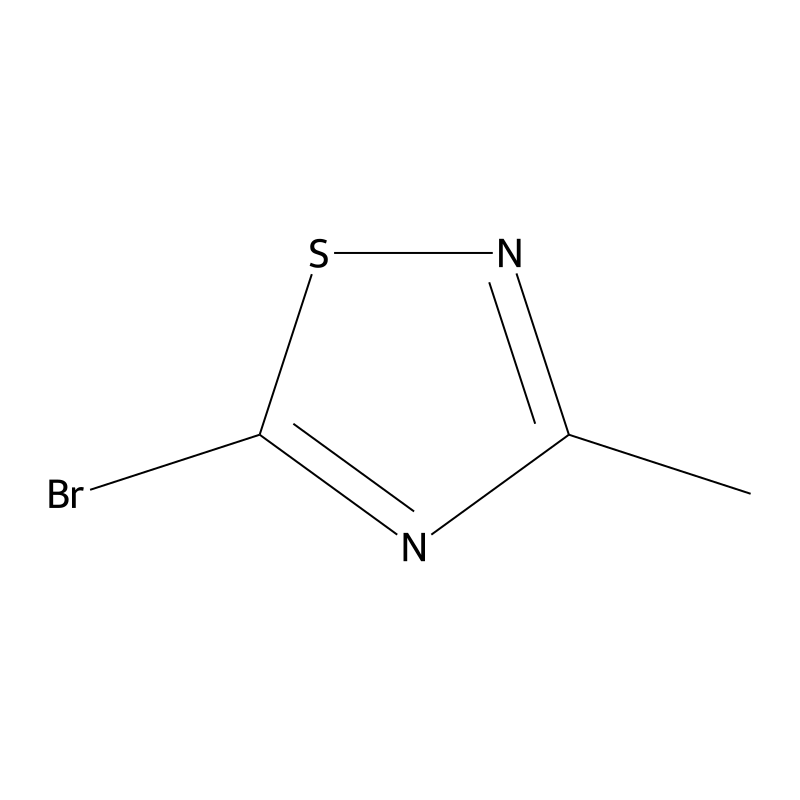5-Bromo-3-methyl-1,2,4-thiadiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimicrobial activity
Research suggests that 5-Bromo-3-methyl-1,2,4-thiadiazole possesses antibacterial and antifungal properties. For example, a study published in "Farmaco" journal demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli [].
Anticancer activity
Preliminary studies have explored the potential antitumor properties of 5-Bromo-3-methyl-1,2,4-thiadiazole. A study published in "Bioorganic & Medicinal Chemistry Letters" reported its ability to inhibit the growth of certain cancer cell lines []. However, further research is needed to confirm its efficacy and potential mechanisms of action.
5-Bromo-3-methyl-1,2,4-thiadiazole is a heterocyclic compound characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and one sulfur atom. Its molecular formula is , and it has a molecular weight of approximately 179.04 g/mol. The compound is notable for its bromine substitution at the 5-position and a methyl group at the 3-position on the thiadiazole ring, contributing to its chemical reactivity and biological properties .
5-Bromo-3-methyl-1,2,4-thiadiazole and its derivatives have demonstrated a range of biological activities. These include:
- Antimicrobial Activity: Compounds derived from this thiadiazole have shown promising antibacterial and antifungal properties.
- Anticancer Properties: Certain derivatives exhibit cytotoxic effects against various cancer cell lines and can protect DNA from oxidative damage.
- Antiviral and Antituberculosis Effects: Some studies suggest that thiadiazole derivatives may possess antiviral properties and effectiveness against tuberculosis .
The synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole can be achieved through several methods:
- Bromination of Thiadiazole Derivatives: Starting from 3-methyl-1,2,4-thiadiazole, bromination can be performed using bromine in an appropriate solvent.
- Condensation Reactions: The compound can also be synthesized via condensation reactions involving thioamides and bromo-containing reagents under controlled conditions.
- Oxidative Methods: Utilizing oxidants such as hypervalent iodine in the presence of suitable substrates has been reported to yield thiadiazoles efficiently .
5-Bromo-3-methyl-1,2,4-thiadiazole has various applications in different fields:
- Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activity.
- Agricultural Chemicals: The compound is explored for use in pesticides and herbicides due to its antimicrobial properties.
- Material Science: Its derivatives are investigated for potential use in photodynamic therapy as photosensitizers for cancer treatment .
Studies on the interactions of 5-bromo-3-methyl-1,2,4-thiadiazole with biological systems indicate that it can modulate various biochemical pathways. For example:
- Heat Shock Protein Inhibition: It has been shown to inhibit heat shock protein 90 activity, leading to the degradation of oncoproteins associated with cancer progression.
- Cellular Mechanisms: The compound may influence receptor activity and enzyme pathways when introduced into cellular environments .
Several compounds share structural similarities with 5-bromo-3-methyl-1,2,4-thiadiazole. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Methyl-1,2,4-thiadiazole | No halogen substitution | More stable; used in various synthetic applications |
| 5-Amino-3-methyl-1,2,4-thiadiazole | Amino group at the 5-position | Exhibits different biological activities |
| 2-Bromo-5-methyl-1,3,4-thiadiazole | Different ring structure | Potentially different reactivity profiles |
These compounds differ primarily in their substituents and ring structures, impacting their reactivity and biological activities. The presence of bromine in 5-bromo-3-methyl-1,2,4-thiadiazole enhances its electrophilic character compared to its non-brominated analogs .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








